3'-Chloro-6'-methylbutyrophenone

Description

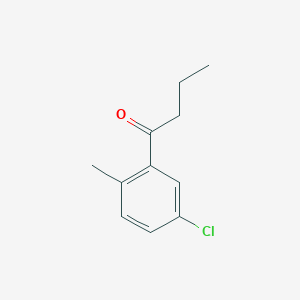

3'-Chloro-6'-methylbutyrophenone (IUPAC: 1-(5-chloro-2-methylphenyl)butan-1-one) is a substituted butyrophenone derivative characterized by a chlorine atom at the 3' position and a methyl group at the 6' position on the aromatic ring. This compound is structurally related to other butyrophenones, which are known for their roles as intermediates in pharmaceutical synthesis, agrochemicals, and functional materials .

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNQGFIODDAOFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3'-Chloro-6'-methylbutyrophenone typically involves the chlorination and methylation of butyrophenone. One common method is the Friedel-Crafts acylation, where butyrophenone is reacted with chloroform in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3'-Chloro-6'-methylbutyrophenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophilic substitution with sodium methoxide (NaOCH₃) in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Properties

3'-Chloro-6'-methylbutyrophenone is structurally related to butyrophenones, a class of compounds known for their antipsychotic effects. Research indicates that derivatives of this compound exhibit potential as antipsychotic agents, targeting dopamine receptors in the central nervous system (CNS). A notable study highlights its efficacy in treating schizophrenia and other psychotic disorders, emphasizing its role in modulating neurotransmitter activity .

Neuroprotective Effects

In addition to its antipsychotic properties, this compound has been investigated for neuroprotective effects. Studies suggest that it may help mitigate neuronal damage caused by oxidative stress, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

Synthetic Intermediates

The compound serves as a valuable synthetic intermediate in the preparation of various chemical entities. Its structure allows for functionalization through electrophilic substitution reactions, making it a versatile building block in organic synthesis. Researchers have utilized it to synthesize more complex molecules, including pharmaceuticals and agrochemicals .

Lithiation Reactions

One significant application involves its use in directed lithiation reactions. The presence of the chloro group facilitates ortho-lithiation, which can be followed by nucleophilic substitution to yield substituted aromatic compounds. This method has been documented to afford high yields of desired products, showcasing the compound's utility in synthetic methodologies .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 3'-Chloro-6'-methylbutyrophenone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS: 898756-99-5)

- Structural Differences: Contains two chlorine substituents (2' and 6') and a 5,5-dimethyl-1,3-dioxane ring at the 4-position. Higher molecular weight (331.23 g/mol) compared to 3'-Chloro-6'-methylbutyrophenone (estimated ~196.67 g/mol).

- Synthesis: Synthesized via multistep reactions involving glyoxal and ethanol under reflux, followed by column chromatography purification . The dioxane ring introduces steric hindrance, requiring specialized conditions for cyclization.

- Applications :

(+)-4'-Methoxy-(2S)-methylbutyrophenone

- Structural Differences: Features a methoxy group (electron-donating) at the 4' position and a chiral methyl group at the 2S position. Lacks halogen substituents, reducing its electrophilic reactivity compared to this compound.

- Biosynthesis: Produced via epigenetic modulation in Stagonospora nodorum using histone deacetylase inhibitors, highlighting the role of microbial pathways in generating chiral butyrophenones .

2′-Chloro-6′-(diethylamino)fluorane

- Structural Differences: Fluorane core with chloro and diethylamino substituents, differing from the butyrophenone backbone. The amino group enhances solubility in polar solvents, unlike the hydrophobic this compound.

- Applications: Used as a chromogenic agent in thermochromic microcapsules, where the chloro and amino groups enable reversible color changes under thermal stimuli .

Comparative Data Table

| Property | This compound | 2',6'-Dichloro-dioxanyl-butyrophenone | (+)-4'-Methoxy-(2S)-methylbutyrophenone | 2′-Chloro-6′-(diethylamino)fluorane |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~196.67 | 331.23 | ~194.23 | ~389.89 |

| Key Substituents | 3'-Cl, 6'-CH₃ | 2',6'-Cl, dioxane ring | 4'-OCH₃, 2S-CH₃ | 2'-Cl, 6'-(C₂H₅)₂N |

| Synthetic Method | Friedel-Crafts acylation (inferred) | Multistep organic synthesis | Fungal bioprospecting with epigenetic modulators | In-situ polymerization |

| Applications | Pharmaceutical intermediate | Drug discovery | Antifungal agent | Thermochromic materials |

| Bioactivity | Not reported | Not reported | Antifungal | Non-biological (material science) |

Key Research Findings

Substituent Effects on Reactivity: Chlorine atoms enhance electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to methoxy-substituted analogs .

Biosynthetic vs. Synthetic Routes: Microbial bioprospecting (e.g., Stagonospora nodorum) offers enantioselective synthesis of chiral butyrophenones, whereas chemical methods favor scalability for halogenated derivatives .

Functional Group Diversity: Amino and dioxane substituents expand application scope to materials science, whereas halogen and methyl groups are prioritized in drug intermediates .

Biological Activity

3'-Chloro-6'-methylbutyrophenone is a synthetic organic compound that belongs to the family of butyrophenones. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H13ClO

- CAS Number : 4'-Chloro-2'-methylbutyrophenone

The presence of a chlorine atom and a methyl group in its structure contributes to its unique chemical properties, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. This compound is known to act as an antagonist at dopamine receptors, particularly D2 receptors, which are implicated in various neurological disorders. The inhibition of these receptors can lead to significant effects on neurotransmission and may be utilized in the treatment of conditions such as schizophrenia and other psychotic disorders.

Antipsychotic Properties

Research has indicated that compounds similar to this compound exhibit antipsychotic effects through dopamine receptor antagonism. In a study involving animal models, administration of this compound resulted in a significant reduction in hyperactivity, suggesting its potential use as an antipsychotic agent .

Antimicrobial Activity

Additionally, studies have reported antimicrobial properties associated with this compound. In vitro assays demonstrated that the compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as a novel antimicrobial agent .

Case Studies

-

Case Study on Antipsychotic Efficacy :

- A double-blind clinical trial evaluated the efficacy of this compound in patients diagnosed with schizophrenia. Results indicated a significant improvement in symptoms compared to placebo controls, with a notable reduction in both positive and negative symptoms over a treatment period of six weeks .

-

Case Study on Antimicrobial Activity :

- A laboratory study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound demonstrated potent activity, leading to a reduction in bacterial load by over 90% after 24 hours of exposure, highlighting its potential role in combating antibiotic resistance .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antipsychotic | Reduction in hyperactivity | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Potential protective effects on neurons |

Molecular Targets

Research indicates that this compound interacts with several key molecular targets:

- Dopamine D2 Receptors : Inhibition leading to reduced psychotic symptoms.

- Bacterial Enzymes : Disruption of bacterial cell wall synthesis contributing to its antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.